For example, in the paper "Molecular structure of the dihydropyridazinone cardiotonic 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-pyridazinyl)-2H-indol-2-one, a potent inhibitor of cyclic AMP phosphodiesterase" , researchers used X-ray crystallography to determine the three-dimensional structure of a related dihydropyridazinone compound. They observed that the molecule was essentially planar with minor deviations from planarity in specific regions. Such structural information is vital for understanding the molecule's interactions with biological targets and its potential for pharmacological activity.
The paper "Alkylation of 3-ethyl-2-methyl-4-oxo-4,5,6,7-tetrahydroindole with bromoesters: benzenesulfonyl as convenient nitrogen protecting group" explores the alkylation of a related tetrahydroindole compound with bromoesters. The researchers found that alkylation occurred selectively at the desired position, highlighting the potential for regioselective functionalization of these heterocyclic systems.
For instance, in the paper "Dihydropyridazinone cardiotonics: synthesis and inotropic activity of 5'-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)spiro[cycloalkane-1,3'-[3H]indol]-2'(1'H)-ones" , the authors describe a series of dihydropyridazinone compounds that act as cardiotonics by inhibiting cAMP phosphodiesterase.
CAS No.: 5208-59-3
CAS No.: 3338-55-4
CAS No.: 26404-66-0
CAS No.: 1460-97-5
CAS No.: 2102-58-1